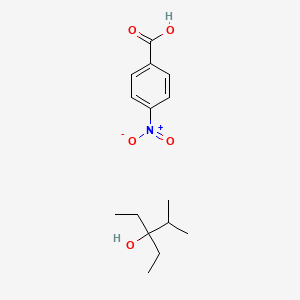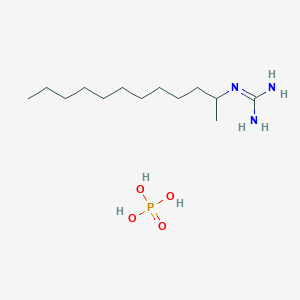
(4-Ethyloct-3-en-1-yn-1-yl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethyloct-3-en-1-yn-1-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C13H24Si. This compound is characterized by the presence of a silicon atom bonded to a trimethylsilyl group and an ethyloctenynyl group. Organosilicon compounds like this one are known for their versatility in organic synthesis and their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyloct-3-en-1-yn-1-yl)(trimethyl)silane typically involves the hydrosilylation of alkynes. One common method is the reaction of trimethylsilane with an appropriate alkyne in the presence of a catalyst such as platinum or rhodium complexes. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds .
化学反応の分析
Types of Reactions
(4-Ethyloct-3-en-1-yn-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while reduction can produce different silanes. Substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
Chemistry
In chemistry, (4-Ethyloct-3-en-1-yn-1-yl)(trimethyl)silane is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
While specific applications in biology and medicine are less common, organosilicon compounds are being explored for their potential use in drug delivery systems and as bioactive agents. The presence of silicon can improve the bioavailability and metabolic stability of pharmaceutical compounds .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable for the synthesis of polymers, coatings, and adhesives .
作用機序
The mechanism of action of (4-Ethyloct-3-en-1-yn-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the silicon atom and the ethyloctenynyl group. The silicon atom can stabilize reactive intermediates, while the ethyloctenynyl group can undergo addition and substitution reactions. These properties make the compound a versatile reagent in organic synthesis .
類似化合物との比較
Similar Compounds
Triethylsilane: Another organosilicon compound with similar reactivity but different substituents.
Trimethylsilane: A simpler compound with only trimethylsilyl groups.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Uniqueness
(4-Ethyloct-3-en-1-yn-1-yl)(trimethyl)silane is unique due to the presence of both the ethyloctenynyl group and the trimethylsilyl group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industry .
特性
CAS番号 |
56904-79-1 |
|---|---|
分子式 |
C13H24Si |
分子量 |
208.41 g/mol |
IUPAC名 |
4-ethyloct-3-en-1-ynyl(trimethyl)silane |
InChI |
InChI=1S/C13H24Si/c1-6-8-10-13(7-2)11-9-12-14(3,4)5/h11H,6-8,10H2,1-5H3 |
InChIキー |
WZXPEJDDNLJZNM-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=CC#C[Si](C)(C)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14627143.png)

![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide](/img/structure/B14627165.png)


![Benzene, [(1-methyl-1-phenylethyl)seleno]-](/img/structure/B14627193.png)
![2-Nitro-4-[(pyridin-2-yl)oxy]aniline](/img/structure/B14627199.png)


![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)

![2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl](/img/structure/B14627226.png)

